Methyl 5-chloro-2-methoxybenzoate
Overview
Description
Methyl 5-chloro-2-methoxybenzoate is a chemical compound that is structurally related to various benzoates with potential biological activity. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and interactions with biological systems.
Synthesis Analysis
The synthesis of related compounds, such as those derived from 4-amino-5-chloro-2-methoxybenzoic acid, has been reported to produce potent 5-HT4 receptor agonists . These compounds were synthesized with various substitutions on the piperidine ring, resulting in different pharmacological profiles. The synthesis process involves the combination of 4-amino-5-chloro-2-methoxybenzoic acid with substituted 1-piperidineethanol, leading to the formation of esters with significant biological activity .
Molecular Structure Analysis
Structural analyses of related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, have been performed using X-ray crystallography and molecular modeling . These studies have revealed a cis folded conformation of the ethyl chain and specific orientations of the nitrogen atom's lone pair, which are important for the interaction with biological targets like the 5-HT4 receptor . Additionally, the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid has provided insights into the vibrational frequencies and electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For instance, 5-hydroxy-3-mercapto-4-methoxybenzoic acid has been synthesized as an affinity-labeling reagent for catechol O-methyltransferase (COMT), indicating that the methoxybenzoic acid derivatives can participate in specific chemical reactions with enzymes . Moreover, the synthesis of 5-chloro-2-methoxybenzoates of lanthanides has been reported, demonstrating the ability of these compounds to form complexes with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related methoxybenzoates have been extensively studied. For example, the magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates of various metal ions have been characterized, revealing information about their stability, decomposition patterns, and magnetic moments . The thermal stability of these compounds varies depending on the metal ion, with Gd(III) complexes being the most stable . Additionally, the thermochemical properties of methyl methoxybenzoates have been determined experimentally and computationally, providing data on combustion and vaporization enthalpies, as well as enthalpies of formation .
Scientific Research Applications
Antimicrobial and Antitumor Properties
- Methyl 5-chloro-2-methoxybenzoate, as a part of various chemical compounds, has shown promising antimicrobial and moderate antitumor activities. This was observed in the study of compounds isolated from marine endophytic fungi, which are significant for their potential therapeutic uses (Xia et al., 2011).
Photostabilizer and Oxygen Quenching
- The compound has been studied as a photostabilizer and for its efficiency in quenching singlet molecular oxygen. This property is essential in protecting materials from photo-oxidative degradation, making it useful in various industrial and scientific applications (Soltermann et al., 1995).
Potential in Pharmaceutical Development
- It has also been explored in the synthesis of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid, exhibiting potent receptor agonist properties. Such research underlines its potential in the development of new pharmaceuticals (Yang et al., 1997).
Synthesis of Metabolites
- The synthesis of various metabolites of drugs like metoclopramide has been achieved using this compound, highlighting its role in producing and studying drug metabolites (Maurich et al., 1994).
Reactivity Studies
- Studies on the reactivity of derivatives of methyl 5-chloro-2-methoxybenzoate with sulfur-centered nucleophiles have provided insights into the development of potential herbicides and environmental impact assessments (Uranga et al., 2012).
Synthesis of Other Chemical Compounds
- The compound has been instrumental in the synthesis of other chemical entities, such as different esters and acids, which are useful in various pharmaceutical and chemical industries (Yu, 2008).
Study in Magnetic, Thermal, and Spectroscopic Properties
- The magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates of various metals have been studied, highlighting its potential in materials science and engineering (Bocian & Ferenc, 2002).
Antimicrobial Evaluation
- New derivatives containing the 5-chloro-2-methoxybenzoate moiety have been synthesized and evaluated for their antimicrobial properties, indicating its application in the development of new antibacterial agents (Kumar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 5-chloro-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHYBXMNNGQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057720 | |
Record name | Methyl 5-chloro-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methoxybenzoate | |
CAS RN |
33924-48-0 | |
Record name | Benzoic acid, 5-chloro-2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33924-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-2-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033924480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-chloro-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chloro-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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